molecular formula C11H15BrN2OS B458641 (5-bromo-2-propoxyphenyl)methyl carbamimidothioate

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate

Cat. No.: B458641
M. Wt: 303.22g/mol
InChI Key: RNTOYPHAKLFIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate is an aromatic ether with the molecular formula C11H15BrN2OS and a molecular weight of 303.22 g/mol. This compound is known for its unique chemical structure, which includes a bromine atom, a propoxy group, and a carbamimidothioic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester typically involves the reaction of 5-bromo-2-propoxyphenol with carbamimidothioic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamimidothioic acid (5-chloro-2-propoxyphenyl)methyl ester
  • Carbamimidothioic acid (5-fluoro-2-propoxyphenyl)methyl ester
  • Carbamimidothioic acid (5-iodo-2-propoxyphenyl)methyl ester

Uniqueness

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C11H15BrN2OS

Molecular Weight

303.22g/mol

IUPAC Name

(5-bromo-2-propoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-9(12)6-8(10)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14)

InChI Key

RNTOYPHAKLFIHA-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)CSC(=N)N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)CSC(=N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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